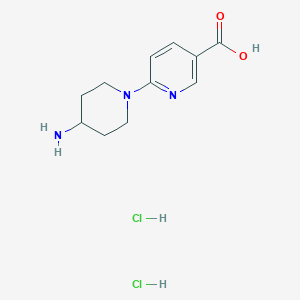

6-(4-Aminopiperidin-1-yl)pyridine-3-carboxylic acid dihydrochloride

描述

属性

IUPAC Name |

6-(4-aminopiperidin-1-yl)pyridine-3-carboxylic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2.2ClH/c12-9-3-5-14(6-4-9)10-2-1-8(7-13-10)11(15)16;;/h1-2,7,9H,3-6,12H2,(H,15,16);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYIRUOMKUVYZEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=NC=C(C=C2)C(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

6-(4-Aminopiperidin-1-yl)pyridine-3-carboxylic acid dihydrochloride, often abbreviated as 6-APPDC, is a compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. With a molecular formula of C₁₁H₁₅Cl₂N₃O₂ and a molecular weight of 294.18 g/mol, this compound features a pyridine ring with a carboxylic acid group and an aminopiperidine moiety. These functional groups are known for their roles in drug design and interaction with biological targets.

The compound is typically encountered as a dihydrochloride salt, which enhances its solubility in aqueous environments, thus making it suitable for various pharmacological applications. The presence of the positively charged dihydrochloride group suggests that 6-APPDC may interact with ion channels, which are crucial for numerous physiological processes. This interaction could lead to diverse therapeutic applications, particularly in areas such as cancer and neurodegenerative diseases .

Research indicates that 6-APPDC may act as an inhibitor of specific kinases involved in cellular signaling pathways. Kinases play vital roles in regulating cell functions, and their inhibition can lead to significant therapeutic effects. The compound's ability to modulate these pathways positions it as a potential candidate for drug development aimed at treating various diseases .

Pharmacological Applications

- Cancer Therapy : Preliminary studies suggest that compounds similar to 6-APPDC exhibit anticancer properties. For instance, derivatives have shown cytotoxic effects against specific cancer cell lines, indicating the potential for further development in oncology .

- Neurodegenerative Disorders : Given its structural features, 6-APPDC may also be explored for its neuroprotective effects. Compounds with similar piperidinyl structures have been studied for their ability to inhibit enzymes related to neurodegenerative diseases, such as acetylcholinesterase (AChE) inhibitors used in Alzheimer's disease treatment .

- Ion Channel Modulation : The interaction of 6-APPDC with ion channels could provide insights into its role in modulating neurotransmitter release and neuronal excitability, which are critical in various neurological conditions.

In Vitro Studies

Current literature indicates that 6-APPDC is undergoing evaluation through cell-based assays to ascertain its biological effects. These studies often utilize techniques such as:

- Binding Affinity Assays : To determine how well the compound interacts with target proteins.

- Cell Viability Tests : To assess the cytotoxic effects on cancer cell lines.

These methods are crucial for understanding the mechanism of action and optimizing the compound for therapeutic use .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally related compounds reveals variations in biological activity based on slight modifications in their chemical structure. The following table summarizes some key compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| 2-(4-Aminopiperidin-1-yl)pyridine-4-carboxylic acid dihydrochloride | Structure | Similar piperidinyl substitution but differs in carboxylic group position |

| 3-(4-Aminopiperidin-1-yl)pyridine-2-carboxylic acid | Structure | Different substitution pattern on the pyridine ring |

| 4-(4-Aminopiperidin-1-yl)pyridine-3-carboxylic acid | Structure | Variation in functional groups leading to different biological activities |

This highlights the versatility of piperidinyl-pyridines in drug discovery and emphasizes how minor structural changes can lead to significant differences in biological activity and therapeutic potential .

Case Studies

While extensive clinical data on 6-APPDC is limited, several case studies involving related compounds provide insights into its potential applications:

- Anticancer Activity : A study demonstrated that a piperidine derivative exhibited enhanced cytotoxicity against hypopharyngeal tumor cells compared to standard treatments like bleomycin. This suggests that similar compounds could have improved efficacy against various cancers .

- Neuroprotection : Research on piperidine derivatives has shown promise in inhibiting cholinesterase enzymes, which are pivotal in Alzheimer's therapy. This indicates that 6-APPDC may also possess neuroprotective qualities worth investigating further .

科学研究应用

Drug Discovery and Development

6-APPDC is being explored for its role as a potential ligand in drug discovery. Its structural features enable it to bind effectively to various proteins, which is crucial for developing new therapeutic agents. Research indicates that it may serve as an inhibitor of specific kinases involved in cellular signaling pathways, making it relevant in the treatment of diseases such as cancer and neurodegenerative disorders.

Ion Channel Modulation

The presence of the positively charged dihydrochloride group suggests that 6-APPDC can interact with ion channels—proteins that regulate ion flow across cell membranes. Modulating ion channel activity can lead to therapeutic benefits in conditions like cardiac arrhythmias and neurological disorders.

Biological Interaction Studies

Studies focusing on the binding affinity of 6-APPDC to various enzymes and proteins are essential for understanding its mechanism of action. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly employed to assess these interactions, providing insights into optimizing the compound for therapeutic use.

Comparative Analysis with Related Compounds

A comparative analysis highlights the versatility of piperidinyl-pyridines in drug discovery. Below is a table summarizing similar compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| 2-(4-Aminopiperidin-1-yl)pyridine-4-carboxylic acid dihydrochloride | Structure | Similar piperidinyl substitution; differs in carboxylic group position |

| 3-(4-Aminopiperidin-1-yl)pyridine-2-carboxylic acid | Structure | Different substitution pattern on the pyridine ring |

| 4-(4-Aminopiperidin-1-yl)pyridine-3-carboxylic acid | Structure | Variation in functional groups leading to different biological activities |

This table illustrates how slight modifications can lead to significant differences in biological activity and therapeutic potential.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural homology with other pyridine derivatives, differing primarily in substituents and salt forms. Key comparisons include:

Table 1: Structural and Functional Comparison

Functional and Pharmacological Differences

- Reactivity and Solubility: The dihydrochloride salt in 6-(4-aminopiperidin-1-yl)pyridine-3-carboxylic acid enhances aqueous solubility compared to neutral forms like benzyl 4-aminopiperidine-1-carboxylate, which requires organic solvents for handling .

- Biological Activity: The 4-aminopiperidine group in the target compound may confer higher binding affinity to aminergic receptors compared to methylamino-methyl derivatives (e.g., Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate), which are more commonly used as ligands for transporters .

- Synthetic Utility : Unlike 2-chloro-6-methylpyrimidine-4-carboxylic acid (used in cross-coupling reactions for agrochemicals), the target compound’s carboxylic acid group enables direct conjugation to amines or alcohols, streamlining drug derivatization .

准备方法

Stepwise Process:

Preparation of the precursor:

The starting material, N-acetyl-3-aminopyridine, is synthesized via acetylation of 3-aminopyridine.Hydrogenation:

The precursor undergoes catalytic hydrogenation using a palladium catalyst supported on a solid substrate under mild conditions to reduce the pyridine ring to a piperidine ring, forming N-acetyl-3-aminopiperidine acetate salt.

Research indicates that this hydrogenation is performed in an aqueous alcoholic medium, often isopropyl alcohol/water, under controlled hydrogen pressure to optimize yield and selectivity.Deprotection and acid exchange:

The N-acetyl group is removed through hydrolysis, typically under acidic conditions, yielding the free amine. The free amine is then subjected to acid exchange with hydrogen chloride, leading to the dihydrochloride salt.Isolation:

The dihydrochloride salt is precipitated out, filtered, washed, and dried for purity.

Research Data:

| Process Step | Conditions | Yield | Notes |

|---|---|---|---|

| Hydrogenation | Palladium catalyst, room temperature, H2 atmosphere | ~92.5% | In aqueous isopropyl alcohol/water mixture |

| Acid exchange | HCl in water | Complete conversion | Salt precipitates out |

Chiral Resolution and Diastereomeric Purification

This approach involves resolving racemic mixtures through diastereomeric salt formation, enhancing purity.

Procedure:

Formation of diastereomeric salts:

Racemic 3-aminopiperidine dihydrochloride is reacted with chiral acids such as D-tartaric acid to form diastereomeric salts.Resolution:

These salts are separated via crystallization, and the desired enantiomer is recovered by basification and salt exchange.Final salt formation:

The purified enantiomer is then converted into the dihydrochloride salt, completing the synthesis.

Research Data:

| Step | Reagents | Purity Enhancement | Yield |

|---|---|---|---|

| Salt formation | D-tartaric acid | Improved diastereomeric purity | Variable, typically high |

One-Pot Synthesis via Cyclization

A more recent and environmentally friendly approach involves a one-pot reaction between aminotriazinone derivatives and 3-cyanopyridine, catalyzed by Raney-nickel under hydrogen atmosphere.

Process Overview:

Reactants:

Aminotriazinone (or its hydrochloride) and 3-cyanopyridine.Reaction conditions:

Conducted in an aqueous alcoholic medium, under mild pressure, at room temperature, with Raney-nickel as the catalyst.Reaction mechanism:

The process involves catalytic hydrogenation and cyclization, leading directly to the target compound.Isolation:

Post-reaction filtration, washing, and drying yield the pure dihydrochloride salt.

Research Data:

| Parameter | Conditions | Yield | Notes |

|---|---|---|---|

| Catalyst | Raney-nickel | High | Economical and eco-friendly |

| Reaction time | 3-6 hours | ~98% | High selectivity and yield |

| Purification | Filtration, evaporation | Efficient | Suitable for scale-up |

Summary of Data and Comparative Analysis

| Method | Advantages | Disadvantages | Typical Yield | Environmental Impact |

|---|---|---|---|---|

| Hydrogenation + Acid Exchange | Well-established, high purity | Multi-step, requires catalysts | ~92.5% | Moderate, uses metal catalysts |

| Chiral Resolution | High enantiomeric purity | Additional resolution step | Variable | Moderate |

| One-Pot Cyclization | Eco-friendly, high yield | Requires specific conditions | ~98% | Low, minimal waste |

Research Findings and Considerations

- The catalytic hydrogenation method, especially using palladium on carbon, remains the most common industrial approach due to its reliability and high yield.

- The resolution approach is valuable when enantiomeric purity is critical, especially for pharmaceutical applications.

- The one-pot cyclization method offers an environmentally friendly alternative, reducing steps and waste, with promising yields and selectivity.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 6-(4-Aminopiperidin-1-yl)pyridine-3-carboxylic acid dihydrochloride, and what critical parameters influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of pyridine derivatives with 4-aminopiperidine, followed by cyclization and dihydrochloride salt formation. Key parameters include reaction temperature (optimized between 80–120°C), solvent selection (e.g., dimethylformamide or ethanol), and catalyst use (e.g., palladium for cross-coupling steps). Post-synthesis purification via recrystallization or column chromatography is critical to achieve >98% purity .

Q. Which analytical techniques are recommended for structural characterization and purity assessment?

- Methodological Answer :

- Structural Confirmation : Use /-NMR to verify backbone connectivity and FT-IR for functional group analysis (e.g., carboxylic acid O-H stretch at ~2500–3000 cm) .

- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and titration methods (e.g., potentiometric titration for chloride content) are standard. Acceptance criteria: 98.0–102.0% purity (dry weight basis) .

Q. How should researchers evaluate solubility and stability during experimental design?

- Methodological Answer : Conduct empirical solubility screening in polar (e.g., water, methanol) and non-polar solvents (e.g., toluene). Stability tests under varying pH (2–12), temperature (4°C, 25°C, 40°C), and light exposure are essential. Store lyophilized samples at -20°C in amber vials to prevent degradation .

Advanced Research Questions

Q. How can reaction optimization be systematically approached to improve synthetic efficiency?

- Methodological Answer : Employ Design of Experiments (DoE) to identify critical factors (e.g., catalyst loading, solvent ratio) and interactions. Response Surface Methodology (RSM) can model nonlinear relationships, while Taguchi methods reduce experimental runs. For example, a Central Composite Design (CCD) may optimize reaction time and temperature to maximize yield .

Q. What strategies resolve contradictions in stability data under varying environmental conditions?

- Methodological Answer : Perform accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Use kinetic modeling (Arrhenius equation) to extrapolate degradation rates. If discrepancies arise, validate analytical methods (e.g., confirm peak identity via LC-MS) and replicate under controlled humidity using desiccators .

Q. How can computational chemistry guide mechanistic studies or predict reactivity?

- Methodological Answer : Apply Density Functional Theory (DFT) to map reaction pathways (e.g., transition state energy barriers for piperidine ring functionalization). Molecular dynamics simulations (e.g., in water) predict solvation effects. Tools like Gaussian or ORCA are recommended, with validation against experimental kinetic data .

Q. What advanced methods are used for impurity profiling and qualification?

- Methodological Answer : Combine LC-MS/MS for impurity identification (e.g., detecting dechlorinated byproducts) and -NMR to quantify stereoisomers. For genotoxic impurities, follow ICH M7 guidelines, using in silico tools (e.g., Derek Nexus) to assess mutagenic potential .

Q. How can biological activity studies be designed to link structural features to pharmacological effects?

- Methodological Answer : Use structure-activity relationship (SAR) studies with modified analogs (e.g., varying piperidine substituents). In vitro assays (e.g., enzyme inhibition IC) paired with molecular docking (e.g., AutoDock Vina) can identify key binding interactions. Validate in cell-based models (e.g., cytotoxicity assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。